4-Allyl-1,6-heptadien-4-ol

Overview

Description

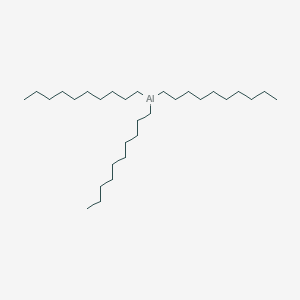

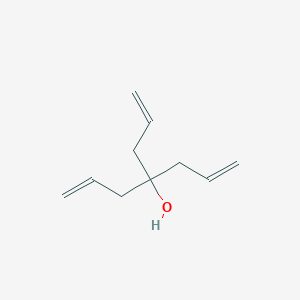

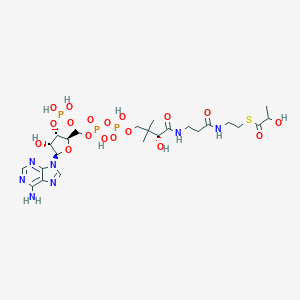

“4-Allyl-1,6-heptadien-4-ol”, also known as “三烯丙基甲醇” in Chinese, is a chemical compound with the molecular formula C10H16O . It is also referred to as “4-烯丙基-庚-4-醇” and has a CAS number of 10202-75-2 .

Synthesis Analysis

A highly diastereoselective synthesis of homoallylic alcohols bearing up to two adjacent quaternary centers was achieved using these polysubstituted allylic reagents .

Molecular Structure Analysis

The molecular weight of “4-Allyl-1,6-heptadien-4-ol” is 152.2334 . The IUPAC Standard InChI is InChI=1S/C10H16O/c1-4-7-10(11,8-5-2)9-6-3/h4-6,11H,1-3,7-9H2 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Allyl-1,6-heptadien-4-ol” include a density of 0.9±0.1 g/cm3, a boiling point of 218.1±9.0 °C at 760 mmHg, and a flash point of 82.7±15.0 °C . It has a molar refractivity of 49.1±0.3 cm3, and a molar volume of 176.4±3.0 cm3 .

Scientific Research Applications

Organic Synthesis

4-Allyl-1,6-heptadien-4-ol: is utilized in the synthesis of homoallylic alcohols with high diastereoselectivity . These alcohols are valuable intermediates in creating complex organic molecules with multiple chiral centers, which are crucial in pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, this compound aids in the development of new therapeutic agents. Its ability to form polysubstituted allylic reagents is significant for constructing molecules with potential biological activity .

Analytical Chemistry

4-Allyl-1,6-heptadien-4-ol: serves as a standard or reference compound in chromatographic analysis due to its distinct chemical properties. It helps in the identification and quantification of complex mixtures by providing a benchmark for comparison .

Material Science

The compound’s unique structure allows for its use in material science, particularly in the synthesis of new polymeric materials. Its reactive olefinic sites can be exploited to create polymers with desired physical properties .

Environmental Impact Studies

Research into the environmental impact of 4-Allyl-1,6-heptadien-4-ol involves understanding its degradation products and their effects on ecosystems. It’s crucial to assess the safety and potential risks associated with its use .

Biochemistry Research

In biochemistry, 4-Allyl-1,6-heptadien-4-ol is studied for its role as a metabolite in various organisms. Understanding its metabolic pathways can provide insights into the biological processes involving terpenes and related compounds .

Industrial Applications

This compound is also significant in industrial applications where it’s used as a chemical intermediate. Its incorporation into larger chemical processes showcases its versatility and economic value .

Safety and Handling Protocols

Lastly, 4-Allyl-1,6-heptadien-4-ol is important in developing safety and handling protocols in laboratories and industrial settings. Knowledge of its chemical behavior under different conditions ensures safe practices .

Safety and Hazards

Mechanism of Action

Target of Action

It is known to be a tertiary alcohol , which suggests it may interact with a variety of biological targets. It’s also noted that it can cause irritation to the respiratory system , indicating potential interactions with respiratory tissues.

Mode of Action

It’s known to be used in the synthesis of homoallylic alcohols bearing up to two adjacent quaternary centers . This suggests that it may interact with its targets through the formation of covalent bonds, leading to changes in the structure and function of the target molecules.

Biochemical Pathways

It’s known to be used in the synthesis of homoallylic alcohols , suggesting it may be involved in metabolic pathways related to alcohol metabolism.

Pharmacokinetics

Given its molecular weight of 1522334 , it is likely to have good bioavailability due to its relatively small size

Result of Action

It’s known to be used in the synthesis of homoallylic alcohols , suggesting it may have a role in the production of these compounds at the molecular level.

Action Environment

The action of 4-Allyl-1,6-heptadien-4-ol can be influenced by environmental factors. For instance, it’s known to be soluble in water , which means its action can be influenced by the hydration status of the environment. Additionally, it’s noted to be incompatible with strong oxidizing agents , suggesting that its stability and efficacy can be affected by the presence of such agents.

properties

IUPAC Name |

4-prop-2-enylhepta-1,6-dien-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-4-7-10(11,8-5-2)9-6-3/h4-6,11H,1-3,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUXQWOWVXDXQSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CC=C)(CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20144536 | |

| Record name | 4-Allyl-1,6-heptadiene-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20144536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Allyl-1,6-heptadien-4-ol | |

CAS RN |

10202-75-2 | |

| Record name | 4-Allyl-1,6-heptadiene-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010202752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Allyl-1,6-heptadiene-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20144536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[Bis(2-iodoethyl)amino]benzenesulfonamide](/img/structure/B156002.png)